1,3,5-Tris(1-phenylcyclopropyl)-1,3,5-triazinane-2,4,6-trione
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Overview
Description
1,3,5-Tris(1-phenylcyclopropyl)-1,3,5-triazinane-2,4,6-trione is a complex organic compound belonging to the class of triazines. Triazines are heterocyclic compounds that have a wide range of applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes three phenylcyclopropyl groups attached to a triazinane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(1-phenylcyclopropyl)-1,3,5-triazinane-2,4,6-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with phenylcyclopropylamine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(1-phenylcyclopropyl)-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorinating agents like thionyl chloride or sulfuryl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
1,3,5-Tris(1-phenylcyclopropyl)-1,3,5-triazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(1-phenylcyclopropyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1,3,5-Tris(1-phenylcyclopropyl)-1,3,5-triazinane-2,4,6-trione can be compared with other triazine derivatives, such as:
1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzene: Similar in structure but with pyrazole groups instead of cyclopropyl groups.
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Known for its biological activity and used in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other triazine derivatives.
Properties
Molecular Formula |
C30H27N3O3 |
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Molecular Weight |
477.6 g/mol |
IUPAC Name |
1,3,5-tris(1-phenylcyclopropyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C30H27N3O3/c34-25-31(28(16-17-28)22-10-4-1-5-11-22)26(35)33(30(20-21-30)24-14-8-3-9-15-24)27(36)32(25)29(18-19-29)23-12-6-2-7-13-23/h1-15H,16-21H2 |
InChI Key |
DWACLPAYYNPXTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)N3C(=O)N(C(=O)N(C3=O)C4(CC4)C5=CC=CC=C5)C6(CC6)C7=CC=CC=C7 |
Origin of Product |
United States |
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